molecular formula C7H12O2 B13979265 3,9-Dioxabicyclo[6.1.0]nonane CAS No. 543673-17-2

3,9-Dioxabicyclo[6.1.0]nonane

Cat. No.: B13979265
CAS No.: 543673-17-2
M. Wt: 128.17 g/mol
InChI Key: KBIVFPSKZCITMG-UHFFFAOYSA-N
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Description

3,9-Dioxabicyclo[610]nonane is a bicyclic organic compound with the molecular formula C7H12O2 It is characterized by a unique structure that includes two oxygen atoms incorporated into a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Dioxabicyclo[6.1.0]nonane typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-acetonedicarboxylates with 1,2-dicarbonyl compounds can lead to the formation of bicyclic structures similar to this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,9-Dioxabicyclo[6.1.0]nonane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce halogens or other functional groups into the bicyclic structure .

Scientific Research Applications

3,9-Dioxabicyclo[6.1.0]nonane has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It can be used in the synthesis of polymers and other materials with specialized properties

Mechanism of Action

The mechanism of action of 3,9-Dioxabicyclo[6.1.0]nonane involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as human lactate dehydrogenase, which plays a role in various metabolic pathways . The compound’s structure allows it to bind to these enzymes, altering their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,9-Dioxabicyclo[6.1.0]nonane include:

Uniqueness

What sets this compound apart is its specific bicyclic structure with oxygen atoms at the 3 and 9 positions.

Properties

CAS No.

543673-17-2

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3,9-dioxabicyclo[6.1.0]nonane

InChI

InChI=1S/C7H12O2/c1-2-4-8-5-7-6(3-1)9-7/h6-7H,1-5H2

InChI Key

KBIVFPSKZCITMG-UHFFFAOYSA-N

Canonical SMILES

C1CCOCC2C(C1)O2

Origin of Product

United States

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